DL-Thyroxine

Catalog No.
S533006
CAS No.
51-48-9
M.F
C15H11I4NO4
M. Wt
776.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Thyroxine

CAS Number

51-48-9

Product Name

DL-Thyroxine

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C15H11I4NO4

Molecular Weight

776.87 g/mol

InChI

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)

InChI Key

XUIIKFGFIJCVMT-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in water
Insoluble in ethanol, benzene

Synonyms

3,5,3',5'-Tetraiodothyronine, Berlthyrox, Dexnon, Eferox, Eltroxin, Eltroxine, Euthyrox, Eutirox, L Thyrox, L Thyroxin beta, L Thyroxin Henning, L Thyroxine, L Thyroxine Roche, L-3,5,3',5'-Tetraiodothyronine, L-Thyrox, L-Thyroxin beta, L-Thyroxin Henning, L-Thyroxine, L-Thyroxine Roche, Lévothyrox, Levo T, Levo-T, Levothroid, Levothyroid, Levothyroxin Deladande, Levothyroxin Delalande, Levothyroxine, Levothyroxine Sodium, Levoxine, Levoxyl, Novothyral, Novothyrox, O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine, O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine, Oroxine, Sodium Levothyroxine, Synthroid, Synthrox, T4 Thyroid Hormone, Thevier, Thyrax, Thyroid Hormone, T4, Thyroxin, Thyroxine, Tiroidine, Tiroxina Leo, Unithroid

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N

The exact mass of the compound Levothyroxine is 776.6867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.105 mg/mlin water, 1.62x10-1 mg/l at 25 °c (est)slightly soluble in waterinsoluble in ethanol, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757434. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Thyroid Function

Levothyroxine plays a vital role in regulating many bodily functions, including metabolism, growth, and development. Researchers use levothyroxine to study how the thyroid gland works and how thyroid hormones influence various physiological processes [].

This research can provide insights into:

  • The mechanisms by which thyroid hormones control metabolism
  • How thyroid hormone signaling pathways function in different tissues
  • The role of thyroid hormones in fetal development and brain function

Improving Treatment for Hypothyroidism

Levothyroxine therapy is generally very effective, but researchers are always looking for ways to improve it. Studies are investigating:

  • The optimal dosage regimens for different patients
  • The use of combination therapies with other thyroid hormones
  • The development of new formulations of levothyroxine that may be better absorbed

Levothyroxine and Other Conditions

Some researchers are exploring the potential benefits of levothyroxine beyond the treatment of hypothyroidism. These studies are still preliminary, but they are investigating whether levothyroxine might play a role in:

  • Non-alcoholic fatty liver disease []
  • Heart disease []
  • Depression []

L-thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4), which plays a crucial role in regulating metabolism, growth, and development. It is primarily produced by the thyroid gland and is essential for numerous physiological processes. The chemical structure of L-thyroxine includes four iodine atoms attached to a tyrosine backbone, making it a tetraiodinated derivative of the amino acid tyrosine. This compound is utilized clinically to treat hypothyroidism, a condition characterized by insufficient production of thyroid hormones.

  • Levothyroxine enters cells and binds to thyroid hormone receptors (TRs) [].
  • Binding triggers conformational changes in TRs, allowing them to interact with specific DNA sequences in the cell nucleus [].
  • This interaction regulates the expression of various genes involved in metabolism, growth, development, and other physiological processes [].
  • Levothyroxine is generally well-tolerated when taken at prescribed doses []. However, overdose can lead to serious side effects, including heart problems, bone loss, and tremors [].
  • Levothyroxine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting levothyroxine therapy [].
  • Levothyroxine is not flammable or explosive but should be stored according to the manufacturer's instructions to maintain stability [].
In the body, primarily involving deiodination, which converts it into its more active form, L-triiodothyronine (T3). The main metabolic pathway is through sequential deiodination facilitated by enzymes known as iodothyronine deiodinases. Approximately 70% of L-thyroxine is converted to T3 and reverse triiodothyronine (rT3), with the liver being the primary site for these reactions .

The chemical formula for L-thyroxine is C15H11I4NO4, and it has a melting point of 231 to 233 °C . Its solubility in water is limited, being slightly soluble at a concentration of 0.105 mg/mL at 25 °C .

L-thyroxine exerts its biological effects primarily through binding to thyroid hormone receptors located in the cell nucleus. This interaction influences gene transcription and subsequently regulates metabolic activities across nearly all tissues. The compound significantly impacts processes such as protein synthesis, gluconeogenesis, and lipid metabolism . In essence, L-thyroxine increases the basal metabolic rate and affects cardiovascular function by enhancing heart rate and cardiac output.

The synthesis of L-thyroxine can be achieved through several methods:

  • Chemical Synthesis: Initially synthesized from tyrosine derivatives through iodination followed by acetylation and esterification processes. The classic synthesis involves treating L-tyrosine with iodine chloride in acetic acid to yield diiodotyrosine derivatives .
  • Biological Synthesis: In vivo production occurs within the thyroid gland where iodine is incorporated into tyrosine residues in thyroglobulin, which is then proteolytically cleaved to release active L-thyroxine.
  • Industrial Production: L-thyroxine is manufactured as its sodium salt (levothyroxine sodium) for pharmaceutical use, typically formulated into tablets for oral administration .

L-thyroxine is primarily used in clinical settings for:

  • Hypothyroidism Treatment: To replace or supplement insufficient levels of thyroid hormones.
  • Thyroid Cancer Management: As part of postoperative therapy to suppress TSH levels.
  • Goiter Prevention: To help reduce the size of an enlarged thyroid gland.

It is important to note that L-thyroxine should not be used for weight loss or treating infertility unless related to low thyroid hormone levels .

Several compounds exhibit similar structures or functions to L-thyroxine:

CompoundStructure TypeUnique Features
L-triiodothyronineTriiodinatedMore potent than L-thyroxine; acts directly on tissues
D-thyroxineEnantiomerNon-active form; lacks pharmacological activity
LiothyronineTriiodinatedSynthetic version of T3; faster acting than T4
ThiamazoleAntithyroidUsed in hyperthyroidism treatment; inhibits hormone synthesis

L-thyroxine's uniqueness lies in its role as a prohormone that must be converted into T3 to exert its full effects on metabolism and growth regulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals
Needles

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

776.6867 Da

Monoisotopic Mass

776.6867 Da

Heavy Atom Count

24

LogP

4
log Kow = 4.12 (est)

Decomposition

When heated to decomposition it emits toxic fumes.

Appearance

Off-white to yellow solid powder.

Melting Point

Decomposes at 235-236 °C
235.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QR0BV3BRIA

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Levothyroxine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Levothyroxine is indicated as replacement therapy in primary (thyroidal), secondary (pituitary) and tertiary (hypothalamic) congenital or acquired hypothyroidism. It is also indicated as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer.
Oral levothyroxine is FDA approved for treating primary, secondary, and tertiary hypothyroidism. Primary hypothyroidism is due to a problem in the thyroid gland, with the most common cause being an autoimmune condition (Hashimoto thyroiditis) and iatrogenic hypothyroidism (after thyroidectomy). Secondary hypothyroidism is when the problem is in the pituitary gland (from pituitary adenomas to post-surgical intervention), and there is a decrease in thyroid-stimulating hormone(TSH) production. Tertiary hypothyroidism is rare, and the problem is in the hypothalamus with decreased production of a thyroid-releasing hormone(TRH).

Livertox Summary

Thyroid hormones used therapeutically include crude thyroid extracts as well as synthetic forms of L-thyroxine (levothyroxine, T4) and L-triiodothyronine (liothyronine, T3). Thyroid hormone plays an essential role in growth and development and regulates multiple metabolic processes that are responsible for functional homeostasis. When given in high doses, thyroid hormone preparations can cause mild serum enzyme elevations. In addition, standard doses of levothyroxine have been linked to rare instances of mild, immunoallergic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Thyroid Hormones

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Levothyroxine is included in the database.
Levothyroxine sodium is used ... as replacement or supplemental therapy in congenital or acquired hypothyroidism of any etiology, except transient hypothyroidism during the recovery phase of subacute thyroiditis. Specific indications include: primary (thyroidal), secondary (pituitary), and tertiary (hypothalamic) hypothyroidism and subclinical hypothyroidism. Primary hypothyroidism may result from functional deficiency, primary atrophy, partial or total congenital absence of the thyroid gland, or from the effects of surgery, radiation, or drugs, with or without the presence of goiter. /Included in US product label/
Levothyroxine sodium is used ... in the treatment or prevention of various types of euthyroid goiters, including thyroid nodules, subacute or chronic lymphocytic thyroiditis (Hashimoto's thyroiditis), multinodular goiter and, as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer. /Included in US product label/
Levothyroxine Sodium for Injection is indicated for the treatment of myxedema coma. Important Limitations of Use: The relative bioavailability between Levothyroxine Sodium for Injection and oral levothyroxine products has not been established. Caution should be used when switching patients from oral levothyroxine products to Levothyroxine Sodium for Injection as accurate dosing conversion has not been studied. /Included in US product label/
For more Therapeutic Uses (Complete) data for LEVOTHYROXINE (6 total), please visit the HSDB record page.

Pharmacology

Oral levothyroxine is a synthetic hormone that exerts the same physiologic effect as endogenous T4, thereby maintaining normal T4 levels when a deficiency is present. Levothyroxine has a narrow therapeutic index and is titrated to maintain a euthyroid state with TSH (thyroid stimulating hormone) within a therapeutic range of 0.4–4.0 mIU/L.[A35722] Over- or under-treatment with levothyroxine may have negative effects on growth and development, cardiovascular function, bone metabolism, reproductive function, cognitive function, emotional state, gastrointestinal function and glucose and lipid metabolism. The dose of levothyroxine should be titrated slowly and carefully and patients should be monitored for their response to titration to avoid these effects. TSH levels should be monitored at least yearly to avoid over-treating with levothyroxine which can result in hyperthyroidism (TSH <0.1mIU/L) and symptoms of increased heart rate, diarrhea, tremor, hypercalcemia, and weakness to name a few.[F4636] As many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status,[A179938] over-treatment with levothyroxine may result in increases in heart rate, cardiac wall thickness, and cardiac contractility and may precipitate angina or arrhythmias, particularly in patients with cardiovascular disease and in elderly patients. In populations with any cardiac concerns, levothyroxine should be initiated at lower doses than those recommended in younger individuals or in patients without cardiac disease. Patients receiving concomitant levothyroxine and sympathomimetic agents should be monitored for signs and symptoms of coronary insufficiency. If cardiac symptoms develop or worsen, reduce the levothyroxine dose or withhold for one week and restart at a lower dose.[F4636] Increased bone resorption and decreased bone mineral density may occur as a result of levothyroxine over-replacement, particularly in post-menopausal women. The increased bone resorption may be associated with increased serum levels and urinary excretion of calcium and phosphorous, elevations in bone alkaline phosphatase and suppressed serum parathyroid hormone levels. Administer the minimum dose of levothyroxine that achieves the desired clinical and biochemical response to mitigate this risk. Addition of levothyroxine therapy in patients with diabetes mellitus may worsen glycemic control and result in increased antidiabetic agent or insulin requirements. Carefully monitor glycemic control after starting, changing or discontinuing levothyroxine.
Levothyroxine is a synthetic levoisomer of thyroxine (T4), similar to the endogenous hormone produced by the thyroid gland. Thyroxine is de-iodinated to form triiodothyronine (T3) in the peripheral tissues. T3 enters the cell and binds to nuclear thyroid hormone receptors, and the hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration, thermogenesis, cellular growth and differentiation, and metabolism of proteins, carbohydrates and lipids. T4 and T3 also possess cardiac stimulatory effect.

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03A - Thyroid preparations
H03AA - Thyroid hormones
H03AA01 - Levothyroxine sodium

Mechanism of Action

Levothyroxine is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4, a tetra-iodinated tyrosine derivative) that acts as a replacement in deficiency syndromes such as hypothyroidism. T4 is the major hormone secreted from the thyroid gland and is chemically identical to the naturally secreted T4: it increases metabolic rate, decreases thyroid-stimulating hormone (TSH) production from the anterior lobe of the pituitary gland, and, in peripheral tissues, is converted to T3. Thyroxine is released from its precursor protein thyroglobulin through proteolysis and secreted into the blood where is it then peripherally deiodinated to form triiodothyronine (T3) which exerts a broad spectrum of stimulatory effects on cell metabolism. T4 and T3 have a relative potency of ~1:4. Thyroid hormone increases the metabolic rate of cells of all tissues in the body. In the fetus and newborn, thyroid hormone is important for the growth and development of all tissues including bones and the brain. In adults, thyroid hormone helps to maintain brain function, food metabolism, and body temperature, among other effects. The symptoms of thyroid deficiency relieved by levothyroxine include slow speech, lack of energy, weight gain, hair loss, dry thick skin and unusual sensitivity to cold. The thyroid hormones have been shown to exert both genomic and non-genomic effects. They exert their genomic effects by diffusing into the cell nucleus and binding to thyroid hormone receptors in DNA regions called thyroid hormone response elements (TREs) near genes. This complex of T4, T3, DNA, and other coregulatory proteins causes a conformational change and a resulting shift in transcriptional regulation of nearby genes, synthesis of messenger RNA, and cytoplasmic protein production. For example, in cardiac tissues T3 has been shown to regulate the genes for α- and β-myosin heavy chains, production of the sarcoplasmic reticulum proteins calcium-activated ATPase (Ca2+-ATPase) and phospholamban, β-adrenergic receptors, guanine-nucleotide regulatory proteins, and adenylyl cyclase types V and VI as well as several plasma-membrane ion transporters, such as Na+/K+–ATPase, Na+/Ca2+ exchanger, and voltage-gated potassium channels, including Kv1.5, Kv4.2, and Kv4.3. As a result, many cardiac functions including heart rate, cardiac output, and systemic vascular resistance are closely linked to thyroid status. The non-genomic actions of the thyroid hormones have been shown to occur through binding to a plasma membrane receptor integrin aVb3 at the Arg-Gly-Asp recognition site. From the cell-surface, T4 binding to integrin results in down-stream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Thyroid hormone receptor (THR)
NR1A (THR) [HSA:7067 7068] [KO:K05547 K08362]

Vapor Pressure

2.05X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

51-48-9
55-03-8

Absorption Distribution and Excretion

Absorption of orally administered T4 from the gastrointestinal tract ranges from 40% to 80% with the majority of the levothyroxine dose absorbed from the jejunum and upper ileum. T4 absorption is increased by fasting, and decreased in malabsorption syndromes and by certain foods such as soybeans, milk, and dietary fiber. Absorption may also decrease with age. In addition, many drugs affect T4 absorption including bile acide sequestrants, sucralfate, proton pump inhibitors, and minerals such as calcium (including in yogurt and milk products), magnesium, iron, and aluminum supplements. To prevent the formation of insoluble chelates, levothyroxine should generally be taken on an empty stomach at least 2 hours before a meal and separated by at least 4 hours from any interacting agents.
Thyroid hormones are primarily eliminated by the kidneys. A portion of the conjugated hormone reaches the colon unchanged and is eliminated in the feces. Approximately 20% of T4 is eliminated in the stool. Urinary excretion of T4 decreases with age.
Circulating thyroid hormones are greater than 99% bound to plasma proteins, including thyroxine-binding globulin (TBG), thyroxine-binding prealbumin (TBPA), and albumin (TBA), whose capacities and affinities vary for each hormone. The higher affinity of both TBG and TBPA for T4 partially explains the higher serum levels, slower metabolic clearance, and longer half-life of T4 compared to T3. Protein-bound thyroid hormones exist in reverse equilibrium with small amounts of free hormone. Only unbound hormone is metabolically active. Many drugs and physiologic conditions affect the binding of thyroid hormones to serum proteins. Thyroid hormones do not readily cross the placental barrier.
Levothyroxine Sodium for Injection is administered via the intravenous route. Following administration, the synthetic levothyroxine cannot be distinguished from the natural hormone that is secreted endogenously.
Absorption of orally administered T4 from the gastrointestinal (GI) tract ranges from 40% to 80%. The majority of the levothyroxine dose is absorbed from the jejunum and upper ileum. The relative bioavailability of Synthroid tablets, compared to an equal nominal dose of oral levothyroxine sodium solution, is approximately 93%. T4 absorption is increased by fasting, and decreased in malabsorption syndromes and by certain foods such as soybean infant formula. Dietary fiber decreases bioavailability of T4. Absorption may also decrease with age. In addition, many drugs and foods affect T4 absorption.
Levothyroxine is variably absorbed from the GI tract (range: 40-80%). In animals, levothyroxine is absorbed in the proximal and middle jejunum; the drug is not absorbed from the stomach or distal colon and little, if any, absorption occurs in the duodenum. Studies in humans indicate that levothyroxine is absorbed from the jejunum and ileum and some absorption also occurs in the duodenum. The degree of absorption of levothyroxine from the GI tract depends on the product formulation and type of intestinal contents, including plasma protein and soluble dietary factors that may bind thyroid hormone and make it unavailable for diffusion. In addition, concurrent oral administration of infant soybean formula, soybean flour, cotton seed meal, walnuts, foods containing large amounts of fiber, ferrous sulfate, antacids, sucralfate, calcium carbonate, cation-exchange resins (e.g., sodium polystyrene sulfonate), simethicone, or bile acid sequestrants may decrease absorption of levothyroxine. The extent of levothyroxine absorption is increased in the fasting state and decreased in malabsorption states (e.g., sprue); absorption also may decrease with age.
For more Absorption, Distribution and Excretion (Complete) data for LEVOTHYROXINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 70% of secreted T4 is deiodinated to equal amounts of T3 and reverse triiodothyronine (rT3), which is calorigenically inactive. T4 is slowly eliminated through its major metabolic pathway to T3 via sequential deiodination, where approximately 80% of circulating T3 is derived from peripheral T4. The liver is the major site of degradation for both T4 and T3, with T4 deiodination also occurring at a number of additional sites, including the kidney and other tissues. Elimination of T4 and T3 involves hepatic conjugation to glucuronic and sulfuric acids. The hormones undergo enterohepatic circulation as conjugates are hydrolyzed in the intestine and reabsorbed. Conjugated compounds that reach the colon are hydrolyzed and eliminated as free compounds in the feces. Other minor T4 metabolites have been identified.
Yields l-tyrosine in rabbit, in rat /From table/
Yields 3,3',5-triiodo-L-thyronine in man, rat, dog, rabbit. /From table/
Yields l-thyroxine-4'-beta-d-glucuronide in dog, in man, in rat. Yields l-thyroxine-4'-sulfate in dog. /From table/
Yields 3,3',5,5'-tetraiodothyropyruvic acid in rat. Yields l-thyronine in rat. /From table/
Yields 3,3'-diiodo-l-thyronine in dog. Yields 3,3',5,5'-tetraiodothyroacetic acid in man, in rat. /From table/

Associated Chemicals

Levothyroxine sodium; 55-03-8

Wikipedia

Thyroxine
Levothyroxine

Drug Warnings

/BOXED WARNING/ WARNING: NOT FOR TREATMENT OF OBESITY OR FOR WEIGHT LOSS. Thyroid hormones, including Levothyroxine Sodium for Injection, should not be used for the treatment of obesity or for weight loss. Larger doses may produce serious or even life threatening manifestations of toxicity.
/BOXED WARNING/ WARNING: Thyroid hormones, including Synthroid, either alone or with other therapeutic agents, should not be used for the treatment of obesity or for weight loss. In euthyroid patients, doses within the range of daily hormonal requirements are ineffective for weight reduction. Larger doses may produce serious or even life threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects.
Excessive bolus dosing of Levothyroxine Sodium for Injection (greater than 500 ug) are associated with cardiac complications, particularly in the elderly and in patients with an underlying cardiac condition. Adverse events that can potentially be related to the administration of large doses of Levothyroxine Sodium for Injection include arrhythmias, tachycardia, myocardial ischemia and infarction, or worsening of congestive heart failure and death. Cautious use, including doses in the lower end of the recommended range, may be warranted in these populations. Close observation of the patient following the administration of Levothyroxine Sodium for Injection is advised.
Studies performed to date have not demonstrated pediatrics-specific problems that would limit the usefulness of thyroid hormones in children. However, caution is necessary in interpreting results of thyroid function tests in neonates, because serum T4 concentrations are transiently elevated and serum T4 concentrations are transiently low, and the infant pituitary is relatively insensitive to the negative feedback effect of thyroid hormones. /Thyroid hormones/
For more Drug Warnings (Complete) data for LEVOTHYROXINE (17 total), please visit the HSDB record page.

Biological Half Life

T4 half-life is 6 to 7 days. T3 half-life is 1 to 2 days.
In dogs orally administered levothyroxine has relatively ... short elimination half life when compared to humans. ... The serum half life is approximately 12-16 hours.
The usual plasma half-lives of thyroxine and triiodothyronine are 6-7 days and approximately 1-2 days, respectively. The plasma half-lives of thyroxine and triiodothyronine are decreased in patients with hyperthyroidism and increased in those with hypothyroidism.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The thyroid hormones thyroxine (L-3,5,3',5'-tetraiodothyronine, T4) and 3,5,3'-triiodothyronine, T3, are iodinated derivatives of thyronine and are formed by oxidative coupling of the precursors 3-monoiodotyrosine and 3,5-diiodotyrosine.
Synthesized and stored as amino acid residues of thyroglobulin, the major protein component of the thyroid follicular colloid.

General Manufacturing Information

L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-: ACTIVE
Top 200 drug - Syntheroid
Synthroid is synthetic levothyroxine and is identical to that produced in the human thyroid gland.

Analytic Laboratory Methods

ACTIVE INGREDIENTS WERE ISOLATED & ANALYZED SPECTROPHOTOMETRICALLY FOLLOWING REDN TO TRIIODIDE ION. METHOD MAY BE APPLIED TO DOSAGE LEVELS AS LOW AS 5 UG.
THYROXINE IS DETECTED BY TLC & IODOTHYRONINE BY LIQ CHROMATOGRAPHY.

Clinical Laboratory Methods

2-(4-HYDROXYBENZENEAZO)BENZOIC ACID INTERACTS WITH SERUM ALBUMIN TO GIVE CHARACTERISTIC PHOTOMETRIC PEAKS & PROVIDES BASIS FOR ASSAY TO MEASURE AMT BOUND & FREED.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg -30 °C (59 deg - 86 °F).
Keep container tightly closed in a dry and well-ventilated place.

Interactions

Antacids (e.g., aluminum hydroxide, magnesium hydroxide, calcium carbonate), simethicone, and sucralfate bind thyroid agents in the GI tract and delay or prevent their absorption. Calcium carbonate may form an insoluble chelate with levothyroxine, resulting in decreased levothyroxine absorption and increased serum thyrotropin concentrations; in vitro studies indicate that levothyroxine binds to calcium carbonate at acidic pH levels. To minimize or prevent this interaction, some clinicians recommend that these agents be administered approximately 4 hours apart when the drugs must be used concurrently with thyroid agents.
Serum concentrations of digitalis glycosides may be decreased in patients with hyperthyroidism or in patients with hypothyroidism in whom a euthyroid state has been achieved. Thus, therapeutic effects of digitalis glycosides may be reduced in these patients.
Drugs that induce hepatic microsomal enzymes (e.g., carbamazepine, phenytoin, phenobarbital, rifampin) may accelerate metabolism of thyroid agents, resulting in increased thyroid agent dosage requirements. Phenytoin and carbamazepine also reduce serum protein binding of levothyroxine, and total- and free-T4 may be reduced by 20-40%, but most patients have normal serum concentrations of thyrotropin (thyroid-stimulating hormone, TSH) and are clinically euthyroid. /Thyroid agents/
Bile acid sequestrants (e.g., cholestyramine resin, colestipol) bind thyroid agents in the GI tract and substantially impair their absorption. In vitro studies indicate that the binding is not readily reversible. To minimize or prevent this interaction, these agents should be administered at least 4 hours apart when the drugs must be used concurrently.
For more Interactions (Complete) data for LEVOTHYROXINE (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Extemporaneously prepared liquid dosage forms are needed to administer required medications in infants and young children. The goal of this study was to evaluate the stability of levothyroxine ... in extemporaneously prepared suspensions stored in plastic prescription bottles under refrigeration and room temperature. Levothyroxine (25 ug/mL) /was/ prepared in two groups of suspensions. ... /The/ suspensions were stored in plastic prescription bottles under refrigeration and at room temperature. Levothyroxine was stable for two weeks at 4 °C but only one week at 25 °C in both suspensions. ...

Dates

Last modified: 08-15-2023

Diagnosis of Levothyroxine Pseudo-malabsorption: The Results of Standardised Testing Protocol

Mehmet Sözen, Zeynep Canturk, Berrin Cetinarslan, Ilhan Tarkun, Emre Gezer, Alev Selek
PMID: 34500529   DOI: 10.29271/jcpsp.2021.09.1099

Abstract

The levothyroxine absorption test for the assessment of pseudo-malabsorption in patients with refractory hypothyroidism has not been standardised. The aim of this observational study was to describe a protocol for levothyroxine (LT-4) absorption test in patients with refractory hypothyroidism, to report possible side effects and to emphasise the importance of pseudo-malabsorption in the differential diagnosis. The results of 10 patients, who underwent LT-4 absorption tests because thyroid stimulating hormone suppression could not be achieved despite the need for LT-4 >3 mcg/kg/day, were retrospectively analysed. When compared with basal free T4 (fT4), a statistically significant increase in fT4 was observed after the first hour (p=0.012). fT4 reached its peak level and plateau at the 4th hour. The fT4 peak level increased 3.25 times compared to baseline. The shorter LT-4 absorption test with low doses may provide an alternative method to the commonly used longer protocols with higher doses to rule out malabsorption. Key Words: Levothyroxine absorption test, Pseudo-malabsorption, Resistant hypothyroidism.


The potential association of polybrominated diphenyl ether concentrations in serum to thyroid function in patients with abnormal thyroids: a pilot study

Jinyu Yang, Yanchun Ma, Xian Zhang, Xu Liao, Yongfu Yang, Andrew Sweetman, Hong Li
PMID: 34488405   DOI: 10.21037/apm-21-1697

Abstract

To explore possible associations between polybrominated diphenyl ether (PBDE) exposure and patients with abnormal thyroid hormone levels whose thyroid function parameters are above normal ranges.
The serum of 40 patients with thyroid hormone abnormalities was collected in Kunming. triiodothyronine (T3), thyroxine (T4), free triiodothyronine (FT3), free thyroxine (FT4), and thyroid-stimulating hormone (TSH) were detected in serum using chemiluminescence. The PBDE homologs in the patients' serum were quantitatively analyzed by gas chromatography-mass spectrometry. If the detection frequency of the compound exceeded 50%, it was included in the analysis. Spearman's rank correlation coefficient and multiple linear regression were used to evaluate the correlation between PBDE homologs and five thyroid function parameters.
A total of 33 PBDE homologs were detected, 7 of which had a more than 50% detection rate. BDE-47 was the main homolog detected. Spearman's correlation showed that no relationship was found between PBDE homologs and thyroid hormones. Multiple linear regression showed that BDE-153 was positively correlated with T4, negatively correlated with T3, while BDE-47 was negatively correlated with FT4 (P<0.05). The correlation between other PBDE homologs and thyroid function parameters was weak (P>0.05). The β coefficient showed that the increase in the logarithmic unit of ∑7PBDEs was related to an increase in FT4 and T4 levels and decreased TSH, T3, and FT3 levels.
There is a significant correlation between exposure to PBDE and thyroid dysfunction. The increase of total PBDEs was significantly correlated with the increase of FT4 and T4 levels and decreased TSH, T3, and FT3 levels.


Congenital hypothyroidism in Indian preterm babies - screening, prevalence, and aetiology

Hemchand Krishna Prasad, Poornima Pulluru, Lakshmi Venugopalan, Gnanabalan Murugesan, Shanmughasundaram Ramanathan
PMID: 34514765   DOI: 10.5114/pedm.2021.105295

Abstract

Paucity of data on hypothyroidism in Indian preterms. Aim of the study: To describe the prevalence, aetiology, and experience with screening for primary hypothyroidism in preterm babies.
A prospective observational study conducted for 3 years in a tertiary care unit, where all babies born < 37 weeks screened by heel prick for Thyroid Stimulating Hormone (TSH) were included. All screen positive cases (TSH ≥ 6 µIU/ml) underwent venous testing immediately; venous TSH ≥ 20 or Free T4 < 0.9 ng/dl was considered as confirmed positive. All babies underwent venous testing at term. Etiological testing was performed where feasible. Confirmed cases were initiated on thyroxine therapy and followed up.
1167 preterm babies presented during the study period. 1147 (98%) underwent TSH screening and 17 (1.4%) were screen positive; 15 babies underwent confirmatory venous test. Of these 15 babies, 2 were confirmed and started on therapy. The remaining 13 babies underwent retest venous sample at term, and 8 of these were confirmed cases. Of the screen-negative babies, 94% underwent repeat venous testing at term/ prior to discharge. Five were confirmed to have congenital hypothyroidism. Thus, the prevalence of congenital hypothyroidism was 1 in 77 preterm babies. No correlation was observed between screening TSH and venous TSH (p > 0.05). Aetiological evaluation in 8 babies revealed secondary to maternal antibody in 4 cases (50%) and permanent thyroid defects in 4 cases (50%).
We observed a high prevalence (1 in 77), need for repeat venous testing, irrespective of initial screening, and significant permanent congenital hypothyroidism (50%) in our series.


Effect of acute and chronic liver diseases on the thyroid function in children

Gihan M Bebars, Madeha A Sayed, Lamia Hamdy, Reem A Abdel Aziz
PMID: 34433432   DOI: 10.1186/s12887-021-02816-8

Abstract

Thyroid hormones modulate hepatic function through regulation of basal metabolic rate in addition; the liver metabolizes the thyroid hormones and regulates their endocrine effects.
To assess thyroid functions in children with acute and chronic liver diseases.
85 studied children were divided into 4 groups; group 1 (20 children) with acute hepatitis (AH), group 2 (20 children) chronic liver disease1 (CLD1; relatively preserved liver functions including Child-Pugh stage A), group 3 (20 children) chronic liver disease2 (CLD2; includes Child-Pugh stage B or C), group 4 (25 children) controls. All groups were subjected to detailed history, physical examination, Complete blood count, liver, renal function tests, viral markers, and thyroid functions (FT3, FT4, TSH).
Free T3 levels were lower in children with AH, CLD1 and CLD2. There was significant increase in TSH serum levels in CLD2.In acute hepatitis a negative correlation between serum free T4 and AST (r = -0.991), positive correlation between serum TSH and AST, VLDL, and cholesterol levels (r= 0.503, 0.533 and 0.498). A positive correlation between free T3 levels and prothrombin concentration (r= 0.991). Negative correlations between free T3 levels and PT, serum bilirubin and LDL serum levels in children with CLD2 (r= -0.992) (r= -0.902) and (r= -0.946) CONCLUSION: Acute and chronic liver diseases affect thyroid function in children and is correlated with the disease severity.


Hypothyroidism - A Causal Approach to Testing Assumptions against Empirical Results

Rosemary Glavin, Robert O Ness, Andrew Nguyen
PMID: 34457140   DOI:

Abstract

There is a controversy in the diagnosis and treatment of hypothyroidism. We propose the disagreement is fueled by statistical paradoxes, and sampling biases that provide different perspectives depending upon the sample selection criteria. The statistical inconsistencies become more apparent when viewed using a causal lens. Foundational hypothyroid research does not reflect the current Levothyroxine treated population. Exploration of empirical data demonstrates an apparent breakdown of the T4 to T3 causal pathway in the treated population. This use case demonstrates the difficulty of translating controlled research into clinical practices for patients with multiple comorbid conditions. We make the case for redundancy in data collection, ongoing attempts to falsify current assumptions and the need for causal approaches to validate the results of controlled research in clinical settings, in order to avoid confirmation bias from statistically insufficient biometrics.


Effect of oral semaglutide on the pharmacokinetics of thyroxine after dosing of levothyroxine and the influence of co-administered tablets on the pharmacokinetics of oral semaglutide in healthy subjects: an open-label, one-sequence crossover, single-center, multiple-dose, two-part trial

Camilla Hauge, Astrid Breitschaft, Marie-Louise Hartoft-Nielsen, Simon Jensen, Tine A Bækdal
PMID: 34289755   DOI: 10.1080/17425255.2021.1955856

Abstract

Oral semaglutide comprises the glucagon-like peptide-1 analog, semaglutide, and sodium
-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). Levothyroxine has similar dosing conditions to oral semaglutide. This trial investigated if oral semaglutide co-administered with levothyroxine affects thyroxine (T
) exposure and if multiple placebo tablets co-administered with oral semaglutide affect semaglutide exposure.
In this one-sequence crossover trial, 45 healthy subjects received levothyroxine (600 μg single-dose) alone, or with concomitant SNAC 300 mg or concomitant oral semaglutide 14 mg at steady-state. Subjects also received oral semaglutide 14 mg at steady-state alone or with five placebo tablets once-daily for 5 weeks.
A 33% increase in total T
exposure was observed with levothyroxine/oral semaglutide vs levothyroxine alone, but baseline-corrected maximum concentration (
) was unaffected. SNAC alone did not affect total T
exposure, whereas
was slightly decreased. A 34% decrease in semaglutide exposure was observed when oral semaglutide was co-administered with placebo tablets, and
also decreased.
Levothyroxine pharmacokinetics were influenced by co-administration with oral semaglutide. Monitoring of thyroid parameters should be considered when treating patients with both oral semaglutide and levothyroxine. Oral semaglutide exposure was influenced by co-administration with multiple tablets, which is addressed in the dosing guidance.


Hypothyroxinaemia in refractory shock: a clue to diagnose hypopituitarism

Susmitha Tangirala, Prakash Amboiram, Umamaheswari Balakrishnan, Usha Devi Rajendran
PMID: 34340990   DOI: 10.1136/bcr-2021-244414

Abstract

The rarity of congenital hypopituitarism (CHP) makes it essential for clinicians to be aware of its varying clinical manifestations. We report a neonate with one such unique presentation. A preterm girl baby was managed for respiratory distress. Diffuse cutis marmorata was present since birth; septic screens were positive with placental histopathology showing chorioamnionitis. Newborn screening showed low free thyroxine and normal TSH. Transient hypothyroxinaemia of prematurity was considered. Her respiratory status worsened on day 9, followed by refractory shock. She was treated for sepsis. Further evaluation for absent heart rate variability in response to vasopressor resistant shock led to the detection of hypocortisolism. Low cortisol along with hypothyroxinaemia made hypopituitarism the working diagnosis. Owing to the variable clinical spectrum of CHP, diagnosis is challenging. We highlight a few clinical and laboratory features, which would help in earlier diagnosis of CHP.


The factors associated with transient hypothyroxinemia of prematurity

Aslan Yilmaz, Yavuz Ozer, Nesrin Kaya, Hande Turan, Hazal Cansu Acar, Oya Ercan, Yildiz Perk, Olcay Evliyaoglu, Mehmet Vural
PMID: 34388993   DOI: 10.1186/s12887-021-02826-6

Abstract

Hypothyroxinemia is defined by low levels of thyroxine (T4) despite low or normal levels of thyroid-stimulating hormone (TSH). This study aimed to evaluate the factors associated with transient hypothyroxinemia of prematurity (THOP) in newborns admitted to the neonatal intensive care unit (NICU).
This is a single center, retrospective, case-control study. Premature newborns, between 24 and 34 weeks of gestation, hospitalised between January 2014-December 2019 in Istanbul University-Cerrahpasa Faculty of Medicine NICU were analyzed through their medical records. Thyroid function tests were routinely performed between the 10th and 20th days of postnatal life and were evaluated according to the gestational age references. Thirty six possible associated factors (prenatal and postnatal parameters, medical treatments, clinical diagnoses and applications in NICU) were searched in the patient group with THOP (n = 71) and the control group with euthyroid prematures (n = 73). The factors for THOP were identified by univariate analysis, followed by multivariate analysis.
Mean gestational ages of the study and the control groups were 29.7 ± 2.48 and 30.5 ± 2.30 weeks, respectively (p = 0.606). The birth weight, small for gestational age (SGA), intraventricular hemorrhage (IVH), congenital heart disease (CHD) were found to be the possible associated factors for THOP in the univariate analysis and CHD (p = 0.007, odds ratio [OR]:4.9, 95% confidence interval [CI]: 1.5-15.8), BW (p = 0.004, OR:0.999, 95% CI: 0.9-1.0) and SGA (p = 0.010, OR:4.6, 95% CI: 1.4-14.7) were found to be factors associated with THOP determined by univariate logistic regression analysis. CONCLUSıONS: Although some treatment practices might have had direct effects on pituitary-thyroid axis, related with the severity of the newborn clinical conditions, non of them was found to be a associated factor for THOP. However, CHD and SGA may be considered as associated factors with THOP detected in preterm infants.


A Case of macro-TSH masquerading as subclinical hypothyroidism

Robert D'Arcy, Steven Hunter, Kirsty Spence, Margaret McDonnell
PMID: 34253523   DOI: 10.1136/bcr-2021-243436

Abstract

A 47-year-old man was commenced on levothyroxine following a diagnosis of subclinical hypothyroidism with nonspecific symptoms. Despite increasing doses of levothyroxine, his thyroid-stimulating hormone (TSH) remained elevated and he was referred for further assessment as he was unable to tolerate further titration. On assessment, his thyroid function demonstrated an elevated TSH and elevated free-T4. The initial impression was of iatrogenic thyrotoxicosis, with possible underlying thyroid hormone resistance, TSHoma or assay interference. After discontinuation of levothyroxine, free-T4 normalised but TSH remained elevated. There was a normal response to thyrotropin-releasing hormone (TRH) testing. T3 suppression testing demonstrated free-T4 reduction but persistently high TSH. THRβ sequencing was normal. TSH measurement by alternative assays revealed discrepant results. Gel filtration chromatography revealed the presence of high-molecular weight TSH variant alongside normal TSH. Macro-TSH is a rare phenomenon with spuriously elevated TSH and which may mimic subclinical hypothyroidism. Recognition of macro-TSH avoids misdiagnosis and prevents inappropriate treatment.


Association of Thyroid Function with Suicidal Behavior: A Systematic Review and Meta-Analysis

Freddy J K Toloza, Yuanjie Mao, Lakshmi Menon, Gemy George, Madhura Borikar, Soumya Thumma, Hooman Motahari, Patricia Erwin, Richard Owen, Spyridoula Maraka
PMID: 34356995   DOI: 10.3390/medicina57070714

Abstract

Thyroid disease is a very common condition that influences the entire human body, including cognitive function and mental health. As a result, thyroid disease has been associated with multiple neuropsychiatric conditions. However, the relationship between thyroid dysfunction and suicide is still controversial. We conducted a systematic review and meta-analysis to describe the association of thyroid function with suicidal behavior in adults. We searched four data bases (MEDLINE, EMBASE, PsycINFO, and Scopus) from their inception to 20 July 2018. Studies that reported mean values and standard deviation (SD) of thyroid hormone levels [Thyroid-stimulating hormone (TSH), free thyroxine (FT4), free triiodothyronine (FT3), total thyroxine (TT4), and total triiodothyronine (TT3)] in patients with suicidal behavior compared with controls were included in this meta-analysis. The abstracts and papers retrieved with our search strategies were reviewed independently and in duplicate by four reviewers for assessment of inclusion criteria and data extraction, as well as for evaluation of risk of bias. Random-effects models were used in this meta-analysis to establish the mean difference on thyroid function tests between groups. Overall, 2278 articles were identified, and 13 studies met the inclusion criteria. These studies involved 2807 participants, including 826 participants identified with suicidal behavior. We found that patients with suicide behavior had lower levels of FT3 (-0.20 pg/mL;
= 0.02) and TT4 (-0.23 µg/dL;
= 0.045) compared to controls. We found no differences in either TSH, FT4, or TT3 levels among groups. With our search strategy, we did not identify studies with a comparison of overt/subclinical thyroid disease prevalence between patients with and without suicide behavior. The studies included in this meta-analysis had a low-to-moderate risk of bias. In the available literature, the evidence regarding the association of thyroid disorders and suicidal behavior is limited. We found that patients with suicidal behavior have significantly lower mean FT3 and TT4 levels when compared to patients without suicidal behavior. The clinical implications and pathophysiologic mechanisms of these differences remain unknown and further research is needed.


Explore Compound Types